5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine
Description
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a butylcyclohexyl group and a trifluoromethoxyphenyl group
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO/c1-2-3-4-16-5-7-17(8-6-16)19-11-14-21(26-15-19)18-9-12-20(13-10-18)27-22(23,24)25/h9-17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYEMMBKCEHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethyl triflate as a reagent, which reacts with the pyridine ring to form the desired trifluoromethoxyphenyl group.
Attachment of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexyl ring is alkylated with a butyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The butylcyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-(4-butylcyclohexyl)-2-[4-(methoxy)phenyl]pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(4-butylcyclohexyl)-2-[4-(fluoromethoxy)phenyl]pyridine: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
5-(4-butylcyclohexyl)-2-[4-(chloromethoxy)phenyl]pyridine: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
